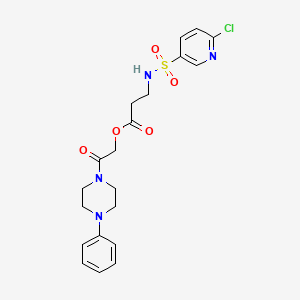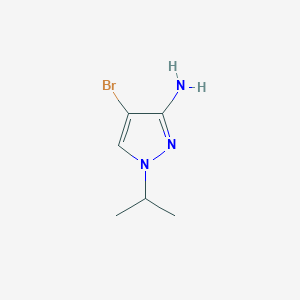
3-Fluoro-2-nitrophenylthiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-nitrophenylthiocyanate is a chemical compound with the CAS number 2149598-77-4 . It is used in various life science research solutions, analytical chemistry, and biopharma production .
Physical And Chemical Properties Analysis
3-Fluoro-2-nitrophenylthiocyanate is a solid . It has a molecular weight of 198.18 . The storage temperature is ambient temperature .Aplicaciones Científicas De Investigación
Fluorescent Dye Development : Boranil fluorophores with nitro-phenyl groups, including intermediates like isothiocyanate derivatives, have been used in fluorescent dye development. These derivatives demonstrate significant luminescence and have been applied in labeling experiments, such as with Bovine Serum Albumin, showcasing their potential in fluorescence-based applications (Frath, Azizi, Ulrich, & Ziessel, 2012).
Liquid Crystal Research : Fluoro-substituted alkyl terphenyl isothiocyanates have been synthesized and studied for their mesomorphic properties. This includes exploring the impact of fluoro substituent positioning on physical properties like birefringence and rotational viscosity, offering insights into potential applications in infrared and visible applications (Das, Pramanik, Das, Szczuciński, & Dabrowski, 2012).
Synthesis of Nitric Oxide Donors : New fluoro S-nitrosothiols have been developed as potential nitric oxide donors. These compounds exhibit clean formation of disulfides upon releasing nitric oxide, suggesting their application in creating antimicrobial and thromboresistant fluoropolymer-based medical devices (Zhou, Tan, Dai, Yu, Zhang, & Meyerhoff, 2019).
Biochemical Photoprobes : The nitro-2,1,3-benzoxadiazol-4-yl group, a widely used fluorescent probe, has been studied for its potential in biochemical photoprobes. Investigations into the photochemical substitutions of related compounds, like 2-fluoro-4-nitroanisole, have indicated their suitability as biochemical photoprobes owing to their preparative results, thermal stability, and quantum yield values (Pleixats, Figueredo, Marquet, Moreno-Mañas, & Cantos, 1989).
Synthesis of Organofluorine Compounds : Fluorinated monothiomalonates have been used in the stereoselective synthesis of organofluorine compounds. This methodology provides access to α-fluoro-γ-nitro thioesters with adjacent tetrasubstituted and tertiary stereogenic centers, crucial for the development of various chemoselectively derivatized compounds (Cosimi, Saadi, & Wennemers, 2016).
Development of Fluorescent Probes : A new class of fluorophores, indolizino[3,2-c]quinolines, has been synthesized via oxidative Pictet-Spengler cyclization. These compounds have unique optical properties, making them suitable as fluorescent probes in aqueous systems, demonstrating the versatility of fluorophores in biomedical applications (Park, Kwon, Lee, & Kim, 2015).
Safety and Hazards
The safety information for 3-Fluoro-2-nitrophenylthiocyanate includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
Propiedades
IUPAC Name |
(3-fluoro-2-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(13-4-9)7(5)10(11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNIVPQRXGDGAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2401309.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B2401310.png)



![9-(4-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401318.png)


![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![1-(prop-2-yn-1-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2401324.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)


